molecular formula C13H26N2O2 B12095378 tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate

Cat. No.: B12095378
M. Wt: 242.36 g/mol
InChI Key: JVWUWZXDMXHJTA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a tert-butyl carbamate group and a highly substituted cyclobutyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-amino-2,2,4,4-tetramethylcyclobutanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine: It can be modified to produce pharmacologically active compounds that may be used in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl ring.

    tert-Butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the highly substituted cyclobutyl ring.

    tert-Butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness: tert-Butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate is unique due to its highly substituted cyclobutyl ring, which imparts distinct steric and electronic properties. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate

InChI

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7/h8-9H,14H2,1-7H3,(H,15,16)

InChI Key

JVWUWZXDMXHJTA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C

Origin of Product

United States

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